Home > Products > Screening Compounds P69399 > 4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine
4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine -

4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine

Catalog Number: EVT-6194231
CAS Number:
Molecular Formula: C20H17FN4O
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: Condensation of 3-aminobenzofuran-2-carboxylates with various reagents like isocyanates [], isothiocyanates [], and activated nitriles.
  • Cyclization Reactions: Intramolecular cyclization of appropriately substituted benzofuran intermediates. []
  • Multi-component Reactions: One-pot synthesis involving benzofuran derivatives and other building blocks. []
Molecular Structure Analysis

Molecular structure analysis of benzofuro[3,2-d]pyrimidine derivatives, often utilizing techniques like X-ray crystallography, reveals valuable insights into their three-dimensional structures. This information is crucial for understanding structure-activity relationships and guiding further development. Studies on related compounds highlight the influence of substituents on the planarity of the fused ring system and the overall conformation, which can subsequently impact their interactions with biological targets. [, , , , , ]

Mechanism of Action
  • Inhibition of Enzymes: Several studies indicate that certain derivatives act as inhibitors of enzymes like dihydrofolate reductase [], phosphodiesterase [], and kinases. []
  • Microtubule Targeting: Specific substitutions on the pyrido[3,2-d]pyrimidine scaffold, a related heterocyclic system, are reported to disrupt microtubule dynamics, suggesting a potential mechanism for anti-cancer activity. []
Physical and Chemical Properties Analysis
  • Lipophilicity: Determining the partition coefficient (logP) helps understand their membrane permeability and potential for oral bioavailability. []
Applications
  • Medicinal Chemistry: They exhibit potential for development as anticancer agents [, ], antimicrobial agents [], and treatments for pain [], urinary incontinence [], and functional bowel disorders [].

MCI-225 (CAS 99487-26-0)

    Compound Description: MCI-225, chemically known as 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride, is a novel antidepressant. [] It exhibits potent inhibition of noradrenaline uptake (Ki = 35.0 nmol/l) and moderate inhibition of serotonin uptake (Ki = 491 nmol/l). [] MCI-225 also shows antagonistic action on the 5-HT3 receptor (Ki = 81.0 nmol/l). [] Preclinical studies demonstrated its efficacy in various animal models of depression, including the forced swimming test and reserpine-induced hypothermia. []

    Relevance: MCI-225 shares a high degree of structural similarity with 4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine. Both compounds feature a 2-fluorophenylpiperazine moiety directly attached to a heterocyclic core. In MCI-225, this core is a thieno[2,3-d]pyrimidine, while in 4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine, it's a []benzofuro[3,2-d]pyrimidine. This key structural similarity suggests potential for overlapping pharmacological activities, particularly related to noradrenaline and serotonin modulation.

4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine

    Compound Description: This compound, closely related to MCI-225, is investigated for its therapeutic potential in pain management. [] While specific pharmacological data is not provided in the abstract, its structural similarity to MCI-225 points to potential interactions with monoamine transporters and/or the 5-HT3 receptor. []

(4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine

    Compound Description: This compound, identical to the previous entry but without specifying a salt form, is studied for its therapeutic potential in treating fibromyalgia, obesity, weight gain, and other related disorders. [] The abstract does not provide specific pharmacological data, but its inclusion in this therapeutic area suggests potential activity on targets relevant to these conditions. []

4-(2-fluorophenyl)-6-methyl-2-(-1-piperazinyl)thieno[2,3-d]pyrimidine

    Compound Description: This compound is explored for its use in treating urinary incontinence. [] While specific pharmacological data is not provided in the abstract, its application in this therapeutic area points to potential interactions with targets involved in bladder function and urinary control. []

11-[[4-[4-(4-Fluorophenyl)-1-piperazinyl]butyryl]amino]-6,11- dihydrodibenzo[b,e]thiepin maleate (AJ-2615)

    Compound Description: AJ-2615 is a calcium antagonist that demonstrates a gradual and prolonged antihypertensive effect compared to diltiazem and nifedipine in spontaneously hypertensive rats. [] In addition to its antihypertensive properties, it also exhibits antianginal effects in animal models. []

5-[[4-[4-(4-fluorophenyl)-1-piperazinyl]-butyryl]amino]-5H- dibenzo[a,d]cycloheptene

    Compound Description: This compound, a structural analog of AJ-2615, exhibits selectivity for cardiac tissue over vascular tissue. [] This selectivity profile confers antianginal activity without affecting blood pressure, differentiating it from AJ-2615. []

Properties

Product Name

4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine

Molecular Formula

C20H17FN4O

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H17FN4O/c21-15-6-2-3-7-16(15)24-9-11-25(12-10-24)20-19-18(22-13-23-20)14-5-1-4-8-17(14)26-19/h1-8,13H,9-12H2

InChI Key

GSBVYIHQPDMAED-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3OC5=CC=CC=C54

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3OC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.